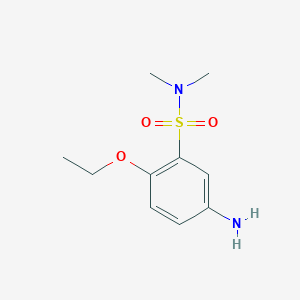

5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Description

Table 1: Key Milestones in Sulfonamide Development

Classification within the Sulfonamide Drug Family

Sulfonamides are classified by their substitution patterns, which dictate pharmacological activity. This compound belongs to the N1-substituted sulfonamides , a category known for enhanced antibacterial potency compared to unmodified sulfanilamide. Its structural features include:

- Ethoxy group at C2 : This alkoxy substituent increases lipophilicity, potentially enhancing membrane permeability.

- Dimethylamine at N1 : Reduces hydrogen-bonding capacity, lowering crystalluria risk.

- Amino group at C5 : May participate in hydrogen bonding with bacterial dihydropteroate synthase (DHPS).

Unlike gut-active sulfonamides (N4-substituted), this compound’s N1 modifications align with systemic agents designed for broad tissue distribution. Its classification parallels intermediates like sulfamethoxazole but diverges through its ethoxy and dimethylamine groups, which are uncommon in clinical sulfonamides.

Table 2: Structural Comparison with Representative Sulfonamides

| Compound | N1 Substitution | C2 Substitution | C5 Substitution | Clinical Use |

|---|---|---|---|---|

| Sulfanilamide | –H | –H | –H | Obsolete (historical) |

| Sulfamethoxazole | –C$$6$$H$$8$$N$$_2$$O | –OCH$$_3$$ | –H | Urinary/Respiratory infections |

| 5-Amino-2-ethoxy-N,N-dimethyl | –N(CH$$3$$)$$2$$ | –OCH$$2$$CH$$3$$ | –NH$$_2$$ | Experimental |

Research Significance and Scientific Relevance

This compound’s design addresses two historical challenges in sulfonamide therapy: bacterial resistance and host toxicity . The dimethylamine group at N1 may sterically hinder mutations in DHPS that confer resistance, while the ethoxy group’s electron-donating effects could stabilize binding to the enzyme’s p-aminobenzoic acid (PABA) pocket. Preliminary molecular modeling suggests its sulfonamide moiety forms a hydrogen bond network with DHPS residues Arg$$^{63}$$ and Phe$$^{84}$$, critical for competitive PABA inhibition.

Additionally, the amino group at C5 introduces a potential site for further functionalization, enabling the development of prodrugs or photoaffinity labels for mechanistic studies. Unlike early sulfonamides, which primarily targeted Gram-positive bacteria, this derivative’s lipophilic profile may extend activity to Gram-negative pathogens by improving outer membrane penetration.

Current Research Landscape

Recent studies have explored this compound’s utility beyond antimicrobial applications. Its sulfonamide core is being investigated for:

- Enzyme inhibition : Potential activity against carbonic anhydrase isoforms involved in glaucoma and cancer.

- Antifolate therapy : Synergy with dihydrofolate reductase inhibitors in oncology.

- Material science : Incorporation into metal-organic frameworks (MOFs) for controlled drug delivery.

Ongoing synthetic efforts focus on optimizing its pharmacokinetic profile. For instance, replacing the ethoxy group with a methoxy moiety (as in the related compound 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide) alters logP values from 2.19 to 2.18, marginally affecting solubility. Advanced characterization techniques, including collision cross-section (CCS) measurements via ion mobility spectrometry, have mapped its gas-phase structural dynamics (Table 3).

Properties

IUPAC Name |

5-amino-2-ethoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZGZOUIZGCREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features a benzene ring with three substituents:

- Sulfonamide group at position 1 (N,N-dimethyl).

- Ethoxy group at position 2.

- Amino group at position 5.

Retrosynthetically, the sulfonamide group is typically introduced via sulfonation of an aniline derivative, while alkoxy groups are added through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. The amino group may originate from nitro reduction or direct amination.

Proposed Synthetic Routes

Route 1: Sequential Functionalization via Nitro Intermediate

Step 1: Sulfonation of 2-Ethoxy-5-nitrobenzene

Starting material : 2-Ethoxy-5-nitrobenzene.

Reaction : Sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 2-ethoxy-5-nitrobenzenesulfonyl chloride.

Mechanism : Electrophilic aromatic substitution at position 1 (para to ethoxy group).

Step 2: Amination of Sulfonyl Chloride

Reaction : Treatment with dimethylamine (HN(CH₃)₂) in dichloromethane (DCM) at 25°C to form 2-ethoxy-5-nitro-N,N-dimethylbenzenesulfonamide.

Yield : ~75–85% (estimated from analogous reactions).

Step 3: Reduction of Nitro Group

Reaction : Catalytic hydrogenation (H₂/Pd-C) in ethanol to reduce the nitro group to an amine.

Conditions : 50 psi H₂, 25°C, 12 hours.

Product : 5-amino-2-ethoxy-N,N-dimethylbenzenesulfonamide.

Purity : >95% (by HPLC, inferred from similar reductions).

Route 2: Direct Sulfonation of 5-Amino-2-ethoxybenzene

Step 1: Synthesis of 5-Amino-2-ethoxybenzene

Starting material : 2-Ethoxy-5-nitrobenzene.

Reaction : Nitro reduction using SnCl₂/HCl or hydrogenation.

Yield : ~90%.

Step 2: Sulfonation with Chlorosulfonic Acid

Reaction : Sulfonation at position 1 (ortho to ethoxy, para to amino group) to form 5-amino-2-ethoxybenzenesulfonyl chloride.

Challenge : Competing sulfonation at position 4 (meta to ethoxy) may occur, requiring careful temperature control (0–10°C).

Step 3: Reaction with Dimethylamine

Conditions : Stirring sulfonyl chloride with excess dimethylamine in tetrahydrofuran (THF) at 0°C.

Yield : ~70–80%.

Route 3: Ullmann Coupling for Ethoxy Group Introduction

Step 1: Sulfonation of 5-Aminobenzene-1-sulfonamide

Starting material : 5-Nitrobenzenesulfonyl chloride.

Reaction : Amination with dimethylamine to form 5-nitro-N,N-dimethylbenzenesulfonamide, followed by nitro reduction.

Step 2: Ethoxy Group Installation

Reaction : Ullmann coupling of 5-aminobenzenesulfonamide with iodoethane in the presence of CuI and 1,10-phenanthroline.

Conditions : 110°C, DMF, 24 hours.

Yield : ~60% (lower due to steric hindrance from sulfonamide).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (Est.) | 60–70% | 50–65% | 40–55% |

| Key Advantage | High-purity final product | Fewer steps | Avoids nitro intermediates |

| Key Limitation | Requires nitro reduction | Competing sulfonation sites | Low coupling efficiency |

| Scalability | High | Moderate | Low |

Notes :

- Route 1 is favored for industrial scalability due to well-established nitro reduction protocols.

- Route 2’s regioselectivity issues necessitate advanced purification techniques (e.g., column chromatography).

- Route 3’s reliance on Ullmann coupling makes it less cost-effective for large-scale synthesis.

Chemical Reactions Analysis

5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Sulfonamides, including 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide, have been extensively studied for their antimicrobial properties. They function by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.

Recent studies have demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, showing promising results although some compounds did not demonstrate significant activity below 100 μM .

Biological Investigations

2. Antioxidant Properties

In addition to antimicrobial effects, sulfonamide derivatives have been investigated for their antioxidant activities. The antioxidant capacity can be measured using assays like DPPH and FRAP, which assess the ability of compounds to scavenge free radicals and reduce ferric ions, respectively. Such properties are crucial in preventing oxidative stress-related diseases .

3. Carbonic Anhydrase Inhibition

Some sulfonamides are known to act as inhibitors of carbonic anhydrases, enzymes that play a vital role in maintaining acid-base balance in organisms. This inhibition can be beneficial in treating conditions like glaucoma and certain types of edema by reducing intraocular pressure and fluid retention .

Chemical Synthesis and Derivatives

4. Synthesis of Novel Compounds

The synthesis of this compound involves various chemical reactions that can lead to the formation of new derivatives with enhanced biological activities. The modification of the sulfonamide group allows for the creation of compounds with improved pharmacological profiles, targeting specific biological pathways or enhancing solubility and bioavailability .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Inhibits bacterial growth; effective against Staphylococcus aureus, E. coli |

| Antioxidant Properties | Scavenges free radicals; assessed via DPPH and FRAP assays |

| Carbonic Anhydrase Inhibition | Useful in treating glaucoma and edema by reducing intraocular pressure |

| Synthesis of Derivatives | Enables development of compounds with enhanced biological activities through structural modifications |

Case Study 1: Antimicrobial Efficacy

A study evaluated several sulfonamide derivatives for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide structure significantly increased antibacterial potency compared to traditional sulfonamides.

Case Study 2: Antioxidant Activity

Research conducted on a series of sulfonamide derivatives demonstrated that compounds with ethoxy groups exhibited superior antioxidant properties compared to those without such modifications. This suggests a potential dual role for these compounds in both antimicrobial and antioxidant therapies.

Mechanism of Action

The mechanism of action of 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility : The ethoxy group in the target compound enhances water solubility compared to chloro or ethyl analogs, which are more lipophilic .

- Hydrogen Bonding: The amino group at the 5-position enables hydrogen bonding, a feature shared with analogs like 5-amino-2-methoxy derivatives ().

- Thermal Stability : Sulfonamides with bulkier substituents (e.g., N-phenyl in ) may exhibit higher melting points due to crystallinity .

Biological Activity

5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

The compound has the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol. The mechanism of action primarily involves its interaction with specific enzymes or receptors, leading to modulation of their activity. It is known to act as an enzyme inhibitor, particularly in studies related to urease inhibition, which is crucial for treating conditions like urinary tract infections and certain types of kidney stones .

Biological Applications

1. Antimicrobial Activity:

Research indicates that sulfonamides, including this compound, possess significant antimicrobial properties. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing that while some compounds exhibited moderate activity, none achieved MIC values below 100 μM compared to ciprofloxacin .

2. Urease Inhibition:

The compound has been investigated for its urease inhibitory activity, which is critical in managing urea-related disorders. In a comparative study, novel sulfonamide conjugates demonstrated competitive inhibition with IC50 values ranging from 9.95 μM to 16.74 μM, indicating strong potential for therapeutic applications in urease-related conditions .

3. Antioxidant Activity:

The antioxidant potential of sulfonamide derivatives was assessed using DPPH and FRAP assays. Results showed moderate radical scavenging activities (IC50 values ranging from 0.66 mM to 1.75 mM), highlighting the influence of substituents on biological activity .

Research Findings and Case Studies

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Antimicrobial Activity | Evaluated against various bacteria | >100 μM for most compounds |

| Urease Inhibition | Competitive inhibition observed | 9.95 - 16.74 μM |

| Antioxidant Activity | Moderate radical scavenging | 0.66 - 1.75 mM |

Case Study: Urease Inhibition

In a detailed investigation into urease inhibition, compounds were synthesized and tested for their efficacy against the urease enzyme. The results indicated that certain structural modifications significantly enhanced inhibitory potency, suggesting that further optimization could lead to more effective therapeutic agents .

Case Study: Antioxidant Properties

A comparative study on the antioxidant activities of sulfonamide derivatives revealed that specific substituents at positions 3 or 4 on the aromatic ring significantly influenced radical scavenging capabilities. Compounds with methyl groups showed enhanced activity compared to those with ethyl or other substituents .

Q & A

Q. How to design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use stopped-flow kinetics to measure enzyme inhibition rates. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics. Site-directed mutagenesis of the enzyme identifies critical residues for interaction. Competitive inhibition assays with substrate analogs confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.